(6-Chlorobenzo[d]isoxazol-3-yl)methanamine - 1314932-51-8

(6-Chlorobenzo[d]isoxazol-3-yl)methanamine

Catalog Number: EVT-2811262
CAS Number: 1314932-51-8
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. [, , ]
  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. []
  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. [, ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and environment of atoms in the molecule. [, , , ]
  • Infrared (IR) Spectroscopy: Reveals functional group presence and vibrational modes within the molecule. [, , , ]
  • Mass Spectrometry (MS): Confirms molecular weight and provides insights into fragmentation patterns. [, , ]
Chemical Reactions Analysis
  • Condensation Reactions: Forming imines and enamines by reacting with aldehydes and ketones, respectively. These intermediates are often further reacted to generate more complex heterocycles. [, , ]
  • Nucleophilic Substitution Reactions: The amine nitrogen acts as a nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides to form substituted amines and amides, respectively. [, , ]
  • Cyclization Reactions: The molecule can participate in ring-forming reactions, generating fused heterocycles. [, , ]
Mechanism of Action
  • Receptors: Many derivatives exhibit high affinity for various receptors, including dopamine receptors, serotonin receptors, and sodium channels. [, , , , ]
  • Enzymes: Some derivatives have shown inhibitory activity against enzymes like monoamine oxidase B and D-amino acid oxidase. [, , ]
Applications
  • Medicinal Chemistry: Numerous derivatives exhibit promising pharmacological profiles as potential therapeutic agents for various disorders. Examples include:
    • Antipsychotics: Derivatives showing high affinity for dopamine and serotonin receptors, indicating potential for treating schizophrenia. [, ]
    • Anticonvulsants: Compounds displaying activity in animal models of epilepsy, suggesting potential as anti-seizure medications. [, ]
    • Anti-cancer agents: Some derivatives exhibited cytotoxicity against various cancer cell lines, implying potential use in cancer therapy. [, , ]
    • Antimicrobials: Certain compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential as novel antibiotics. [, ]
  • Chemical Biology: Derivatives targeting specific enzymes like D-amino acid oxidase offer valuable tools for investigating physiological processes and potential therapeutic interventions in disorders involving d-serine signaling. [, ]
  • Radiochemistry: Carbon-11 labeled derivatives have been synthesized and evaluated as PET radiotracers for imaging monoamine oxidase B in the brain. [, , ]

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine

    Compound Description: This bicyclic diamino scaffold is designed to stabilize parallel turn conformations in peptides. Its synthesis involves a [, ]-dipolar cycloaddition reaction using the nitrile oxide derived from L-phenylalanine and N-benzyl-3-pyrroline []. The resulting diastereoisomers demonstrate an ability to stabilize parallel turn conformations when incorporated into short peptide sequences [].

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

    Compound Description: This compound exhibits potent anticonvulsant activity with an ED50 value of 6.20 mg/kg (oral/rat) in the maximal electroshock (MES) test, showing a higher protective index than the reference drug phenytoin []. Mechanistic studies suggest that its anticonvulsant effect might be attributed to its influence on sodium channels [].

(S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]oxazolidin-2-one (SL25.1188)

    Compound Description: This compound acts as a selective and competitive monoamine oxidase-B (MAO-B) inhibitor, exhibiting Ki values of 2.9 nM and 8.5 nM for MAO-B in human and rat brains, respectively [, ]. Its effectiveness in inhibiting MAO-B makes it a promising candidate for imaging this enzyme with positron emission tomography (PET) [, ].

N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea analogs

    Compound Description: These analogs demonstrate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and exhibit antiproliferative effects against MV4-11 cells []. The relationship between their electronic structures and biological activities suggests that both FLT3 inhibition and antiproliferative action are controlled by orbital and geometrical factors [].

    Compound Description: This sulfonamide compound exhibits potential as a cancer inhibitor as demonstrated by molecular docking studies []. The compound also exhibits distortions in the tetrahedral geometry of the sulfur atom within its structure due to the Thorpe-Ingold effect [].

7-[3-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]propoxy]-chromen-4-one derivatives

    Compound Description: These derivatives show potential in treating psychosis and schizophrenia by inhibiting D2, 5-HT2a, and H1 receptors [].

3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

    Compound Description: This compound exists in two polymorphic forms, Polymorph I and Polymorph II, each with distinct characteristics determined by X-ray powder diffraction, 13C nuclear magnetic resonance, and infrared spectroscopy [].

(9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and (9-chloro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol

    Compound Description: These two compounds are analogs with a difference in the halogen substituent (fluorine vs. chlorine) at the 9th position of the chromeno[4,3-c]isoxazole core. This substitution significantly influences their intermolecular interaction patterns and crystal packing arrangements [].

N1,N3 Bis(6-chlorobenzo(d)thiazol-2-yl) 2-substituted methyl malonamides

    Compound Description: These compounds are proposed as potential anticancer agents due to their ability to intercalate with DNA in the minor groove []. They were synthesized and evaluated for their anticancer activity using the wheat rootlet growth inhibition assay and antimitotic studies on onion root models [].

5-Isoxazol-5-yl-2'deoxyuridines

    Compound Description: These compounds are potent antiviral sugar nucleoside analogs synthesized via a regioselective [3+2] cycloaddition reaction of acetonitrile-N-oxide and acetyl-protected 5-ethynyl-2′-deoxyuridine [].

(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid ((S)-4-AHCP)

    Compound Description: (S)-4-AHCP is a potent and selective agonist at the GluR5 subtype of ionotropic glutamate receptors []. It demonstrates significantly higher potency at GluR5 compared to other AMPA receptor subtypes [].

(2‐Ethoxy­phen­yl)[4‐(6‐fluoro­benzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone

    Compound Description: The crystal structure of this compound reveals that the piperidine ring adopts a chair conformation, with the substituted benzo[d]isoxazole ring system occupying an equatorial position []. Intermolecular C—H⋯O interactions are observed in the crystal packing [].

N-(6-substituted-1,3-benzothiazole- 2-yl)-2-{[6-(3-substitutedphenyl)-5-cyano-2-sulfanylpyrimidine-4-yl)]amino}acetamide derivatives

    Compound Description: This series of pyrimidine-linked benzothiazoles were designed and synthesized as potential anticonvulsant agents [].

3- (6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives

    Compound Description: These derivatives were synthesized by condensing thioglycolic acid and 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine in DMF solvent using ZnCl2 as a catalyst []. These compounds incorporate the 4-thiazolidinone ring system, a common structural motif in various pharmaceuticals with diverse biological activities [].

7-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one (17m)

    Compound Description: This derivative exhibits potent multi-receptor binding affinity, displaying high affinity for dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors []. This compound has shown promising antipsychotic effects in animal models with fewer preclinical adverse events compared to risperidone [].

N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives

    Compound Description: This series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were evaluated for their antimicrobial activity [].

    Compound Description: A series of new phosphoramidates and phosphonates were synthesized by reacting diethyl phosphorochloridate with various bioactive amines, including 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine []. These compounds exhibited good antibacterial activity, with promising activity against Pseudomonas aeruginosa and Trichoderma viride observed for compounds containing electron-withdrawing fluoro and nitro groups, respectively [].

7-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one (6j)

    Compound Description: This flavone derivative was designed as a potential broad-spectrum antipsychotic agent using a multi-receptor affinity strategy targeting dopamine and serotonin receptors []. Compound 6j displayed high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A receptors while showing low to moderate activities on 5-HT2C, α1, and H1 receptors, suggesting a reduced liability for side effects such as weight gain, orthostatic hypotension, and QT prolongation [].

1‐(4‐(4‐(6‐Fluorobenzo[d]isoxazol‐3‐yl)piperidin‐1‐yl)butyl)‐4‐(4‐chlorophenyl)‐piperidine‐2,6‐dione (5)

    Compound Description: This piperidine-2,6-dione derivative exhibits high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, 5-HT2C receptors, with low affinity for the H1 receptor, suggesting potential as a multi-receptor atypical antipsychotic with a reduced risk of obesity during chronic treatment [].

2,3,5,6-tetrakis(1-methyl-1H-benzo[d]imidazol-2-yl)pyrazine (3)

    Compound Description: This compound is formed through a 14-step domino reaction involving (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, Co(H2O)6Cl2, and CH3CN at 120 °C. The reaction is characterized by the formation of 12 new covalent bonds (9 C-N and 3 C-C) and 3 five-membered heterocycles [].

1-methyl-N-(1-methyl-1H-benzo[d]imidazol-2-carbonyl)-1H-benzo[d]imidazol-2-carboxamide (HL2'')

    Compound Description: This compound is generated in a multistep domino reaction involving the metal-induced and oxygen-insertion transformation of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine. Its formation is facilitated by the presence of Co(H2O)6Cl2 and depends on the availability of O2 and H2O [].

Properties

CAS Number

1314932-51-8

Product Name

(6-Chlorobenzo[d]isoxazol-3-yl)methanamine

IUPAC Name

(6-chloro-1,2-benzoxazol-3-yl)methanamine

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4,10H2

InChI Key

BEDGWKZXKUPOPE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)ON=C2CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.